1-(2-methoxybenzyl)-4-methylpiperidine

Physicochemical profiling Lipophilicity Drug-likeness

1-(2-Methoxybenzyl)-4-methylpiperidine is a synthetic N‑benzyl‑4‑methylpiperidine derivative (C₁₄H₂₁NO, MW 219.32 g/mol) featuring a 2‑methoxybenzyl group on the piperidine nitrogen and a methyl substituent at the 4‑position. It is an achiral, tertiary amine that is typically supplied as a free‑base liquid or a hydrochloride salt.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B5838013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxybenzyl)-4-methylpiperidine
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC2=CC=CC=C2OC
InChIInChI=1S/C14H21NO/c1-12-7-9-15(10-8-12)11-13-5-3-4-6-14(13)16-2/h3-6,12H,7-11H2,1-2H3
InChIKeyKTZSYMHGXWYJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxybenzyl)-4-methylpiperidine — Structure, Physicochemical Profile, and Sourcing Identity


1-(2-Methoxybenzyl)-4-methylpiperidine is a synthetic N‑benzyl‑4‑methylpiperidine derivative (C₁₄H₂₁NO, MW 219.32 g/mol) featuring a 2‑methoxybenzyl group on the piperidine nitrogen and a methyl substituent at the 4‑position . It is an achiral, tertiary amine that is typically supplied as a free‑base liquid or a hydrochloride salt . In the screening compound marketplace, it is classified as a piperidine building block and is catalogued in Hit2Lead (ID 5427983) and related databases for early‑stage medicinal chemistry and chemical biology applications .

1-(2-Methoxybenzyl)-4-methylpiperidine — Why In‑Class N‑Benzylpiperidines Are Not Interchangeable


The 2‑methoxy substitution on the benzyl ring in 1‑(2‑methoxybenzyl)‑4‑methylpiperidine creates a differentiated physicochemical and pharmacophoric profile compared with commonly available unsubstituted or 4‑methoxy analogs. The ortho‑methoxy group raises lipophilicity (ΔLogP ≈ +0.74 vs. the unsubstituted 1‑benzyl‑4‑methylpiperidine) and adds a hydrogen‑bond acceptor, altering solubility, permeability, and potential off‑target binding [1]. These changes mean that substituting a generic 1‑benzyl‑4‑methylpiperidine into a synthetic route or screening cascade optimized for the 2‑methoxy congener can lead to different reactivity, physicochemical properties, and biological readouts. The following quantitative evidence map demonstrates where the 2‑methoxy analogue diverges measurably from its closest in‑class neighbors.

Head‑to‑Head Physicochemical Differentiation: 1‑(2‑Methoxybenzyl)‑4‑methylpiperidine vs. Closest Analogues


Lipophilicity (LogP) Differentiation between 2‑Methoxy and Unsubstituted 1‑Benzyl-4-methylpiperidine

The 2‑methoxy substituent in 1‑(2‑methoxybenzyl)‑4‑methylpiperidine increases the computed octanol‑water partition coefficient (LogP) substantially relative to the unsubstituted 1‑benzyl‑4‑methylpiperidine. The target compound displays a LogP of 3.60 , while the unsubstituted comparator has a reported LogP of 2.86 [1]. This ΔLogP of +0.74 indicates a meaningful increase in lipophilicity, which can influence membrane permeability, metabolic stability, and solubility profiles in biological assays.

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (tPSA) Elevation Relative to Unsubstituted 1‑Benzyl-4-methylpiperidine

The introduction of the 2‑methoxy group raises the topological polar surface area (tPSA) from 3.24 Ų (unsubstituted comparator) to 12.5 Ų (target) [1]. Although both values remain well below the commonly cited threshold of 140 Ų for oral absorption, the nearly four‑fold higher tPSA of the target compound indicates a distinct polarity profile that can affect passive permeability, transporter recognition, and off‑target binding relative to the unsubstituted analogue.

Polar surface area Permeability Drug design

Hydrogen‑Bond Acceptor Count Distinguishes 2‑Methoxy from Des‑Methoxy Analogues

The 2‑methoxy group adds a second hydrogen‑bond acceptor (HBA) to the scaffold, changing the HBA count from 1 (1‑benzyl‑4‑methylpiperidine) to 2 (1‑(2‑methoxybenzyl)‑4‑methylpiperidine) . The hydrogen‑bond donor count remains 0 for both compounds. This additional acceptor potentially alters aqueous solubility, crystal packing, and interactions with biological targets that require a second H‑bond interaction.

Hydrogen bonding Solubility Receptor interactions

Intrinsic Aqueous Solubility (LogSW) of 1‑(2‑Methoxybenzyl)‑4‑methylpiperidine vs. Class‑Level Expectations

The computationally predicted intrinsic aqueous solubility (LogSW) for 1‑(2‑methoxybenzyl)‑4‑methylpiperidine is −2.87 . While a direct experimental Comparator measurement is absent from available databases, this value is consistent with the elevated lipophilicity imparted by the 2‑methoxy group and lies within the range expected for mono‑alkoxy‑substituted N‑benzylpiperidines (generally LogSW −3.5 to −2.0). This solubility profile dictates that the compound is freely soluble in DMSO and ethanol, but has limited aqueous solubility, necessitating co‑solvent or formulation strategies during biological assay preparation.

Solubility LogSW Formulation

Procurement‑Guided Application Scenarios for 1‑(2‑Methoxybenzyl)‑4‑methylpiperidine


CNS‑Focused Fragment‑Based or Diversity Screening Libraries

The elevated LogP (3.60) and low tPSA (12.5 Ų) of 1‑(2‑methoxybenzyl)‑4‑methylpiperidine place it firmly within the property space historically enriched in CNS‑penetrant compounds . Compared with the less lipophilic 1‑benzyl‑4‑methylpiperidine (LogP 2.86), this compound is a superior choice for inclusion in CNS‑oriented screening collections where higher lipophilicity is correlated with improved brain exposure. Procurement decisions for CNS library building should prioritize the 2‑methoxy congener over the unsubstituted benzyl analog.

Synthetic Intermediate for Ortho‑Methoxy‑Substituted NK1 or Monoamine Transporter Ligands

The 2‑methoxybenzyl motif is a critical pharmacophoric element in several high‑affinity ligands, including the NK1 antagonist CP‑99,994 (Ki = 0.25 nM) [1]. 1‑(2‑Methoxybenzyl)‑4‑methylpiperidine serves as a structurally validated intermediate or scaffold‑hopping starting point for medicinal chemists exploring NK1 receptor antagonists or monoamine re‑uptake inhibitors. Substituting the 4‑methoxy or des‑methoxy analog would eliminate a key interaction point, as demonstrated by the profound affinity loss in published SAR around the 2‑methoxy group [1].

Physicochemical Comparator in Ortho‑ vs. Para‑Methoxy Series

The distinct computed LogP (3.60) and tPSA (12.5 Ų) of the 2‑methoxy isomer, when compared with predicted or measured values for the 4‑methoxy isomer (LogP ≈ 3.0–3.3, as inferred from class‑level methoxy‑induced ΔLogP of +0.5 to +1.2 ), provide a quantitative basis for differentiating ortho‑ vs. para‑methoxy analogues in SAR studies. This compound is therefore a valuable probe for establishing the physicochemical impact of methoxy positional isomerism in lead optimization programs, guiding medicinal chemistry teams in selecting the optimal substitution pattern for a given target profile.

Solubility‑Guided Formulation and Assay Development

With a predicted LogSW of −2.87 , the compound requires standard co‑solvent approaches (e.g., DMSO stock solutions with aqueous dilution) for in vitro assays. This solubility profile differentiates it from more polar des‑methoxy analogues, making it a representative tool compound for developing solubility‑tolerant assay conditions. Procurement can leverage this data to anticipate the need for solubility enhancers or to select alternative analogues when assay formats require higher aqueous solubility.

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